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Compound of Interest

Compound Name: Gmprga

Cat. No.: B12375447 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

structural and functional nuances of the phage Arbitrium communication system's key receptor.

The discovery of the Arbitrium (Aim) system, a quorum-sensing mechanism in bacteriophages,

has unveiled a sophisticated layer of viral communication that dictates the lysis-lysogeny

decision.[1] At the heart of this system lies the AimR receptor, a transcription factor that senses

the concentration of the signaling peptide AimP.[1] This guide provides a detailed structural

comparison of AimR receptors from different bacteriophages, supported by experimental data,

to facilitate a deeper understanding of their function and potential as therapeutic targets.

Quantitative Comparison of AimR Receptor
Properties
To provide a clear overview of the key differences and similarities between AimR receptors

from various phages, the following table summarizes critical quantitative data.
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Property
AimR from Bacillus
phage SPbeta

AimR from Bacillus
phage phi3T

AimR from Bacillus
phage Katmira

Cognate AimP

Peptide Sequence
GMPRGA[2] SAIRGA[2] GMSGVA[1]

Crystal Structure

Resolution (Apo form)
2.20 Å

Dimeric crystal

structure

determined[3]

1.95 Å[1]

Crystal Structure

Resolution (Peptide-

bound)

1.92 Å

Monomeric crystal

structure of a mutant

determined[3]

2.7 Å[1]

DNA Binding Affinity

(Kd)

101 nM (for a 51 bp

DNA segment)
1256.9 ± 217.6 nM Not Reported

Peptide Binding

Affinity (Kd)

Not directly reported,

but specific binding

confirmed by thermal

shift assay (~10°C Tm

shift)[2]

22.9 ± 0.5 nM Not Reported

Amino Acid Sequence

Identity (vs. SPbeta

AimR)

100%

Not explicitly stated,

but differences in

peptide specificity

suggest sequence

divergence in the

binding pocket.

66.9% overall

identity[1]

Structural Insights into AimR Function
The AimR receptor is a homodimeric protein composed of two principal domains: an N-terminal

helix-turn-helix (HTH) DNA-binding domain and a C-terminal tetratricopeptide repeat (TPR)

domain responsible for recognizing the AimP peptide.[4] The structural arrangement of these

domains is crucial for the receptor's dual function as a DNA-binding protein and a peptide

sensor.
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In the absence of the AimP peptide, the AimR dimer binds to a specific palindromic sequence in

the promoter region of the aimX gene, activating its transcription and promoting the lytic cycle.

[2] The HTH motifs of the dimer interact with the major grooves of the DNA.

Upon binding of the cognate AimP peptide to the TPR domain, AimR undergoes a

conformational change that inhibits its DNA-binding activity, leading to the suppression of aimX

transcription and favoring lysogeny.[2] Interestingly, the mechanism of inhibition appears to

differ between phages. In SPbeta phage, peptide binding induces a more compact

conformation of the AimR dimer, which is no longer compatible with DNA binding.[5] In contrast,

for the phi3T phage, it was initially proposed that peptide binding leads to the dissociation of

the AimR dimer into inactive monomers, although more recent evidence suggests it also

remains dimeric but in an extended conformation that prevents DNA binding.[3][4]

The specificity of the AimP-AimR interaction is remarkable, with each AimR receptor

preferentially binding its cognate AimP peptide.[2] This specificity is determined by the amino

acid residues within the peptide-binding pocket of the TPR domain.[1] For instance, the AimR

of SPbeta phage is stabilized by the GMPRGA peptide but not by the SAIRGA peptide from

phi3T.[2]

Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the

following diagrams were generated using the Graphviz DOT language.

Low Phage Density

High Phage Density

Low [AimP] Active AimR DimerNo Inhibition aimX PromoterBinds aimX TranscriptionActivates Lytic Cycle

High [AimP] Inactive AimR-AimP ComplexBinds & Inactivates aimX PromoterNo Binding Lysogenic CycleNo Transcription
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Click to download full resolution via product page

Caption: The Arbitrium signaling pathway in bacteriophages.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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